5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)6-1-3-7(4-2-6)17-10(19)8-5-16-18-9(8)15/h1-5H,(H,17,19)(H3,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRHPDPUGKSHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely employed method for synthesizing 5-aminopyrazoles, including derivatives like 5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, involves the condensation of β-ketonitriles with hydrazines. This approach proceeds via:
- Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile to form hydrazones.
- Subsequent intramolecular cyclization by attack of the other nitrogen on the nitrile carbon, resulting in the pyrazole ring closure.
This method has been demonstrated to produce a wide range of 5-aminopyrazoles with high efficiency and regioselectivity. The reaction typically proceeds smoothly under reflux conditions in protic solvents such as ethanol or trifluoroethanol (TFE).
Solid-Phase and Resin-Bound Synthesis
Advanced synthetic strategies include solid-phase synthesis, where intermediates are immobilized on resins, allowing for efficient purification and combinatorial library generation. For example, resin-bound carbonyl intermediates react with hydrazine to yield 5-aminopyrazoles after cleavage from the resin, enhancing versatility and efficiency while avoiding problematic β-ketonitrile handling.
Specific Preparation of this compound
Reaction of (Ethoxymethylene)malononitrile with 4-(Trifluoromethyl)phenylhydrazine
A highly selective and efficient one-step synthesis involves refluxing (ethoxymethylene)malononitrile with 4-(trifluoromethyl)phenylhydrazine in ethanol or trifluoroethanol under nitrogen atmosphere. This reaction yields 5-amino-1-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile, a close analogue and key intermediate for the target compound.
- Reaction conditions: Reflux in ethanol or TFE for 4 hours.
- Yield: Approximately 67% for the trifluoromethylphenyl derivative.
- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradient.
- Characterization: NMR (1H, 13C, 19F), COSY, HSQC, HMBC.
This method exhibits excellent regioselectivity, producing exclusively the 5-amino regioisomer without formation of 3-amino isomers or uncyclized hydrazides.
Solvent Effects on Yield and Reaction Rate
A comparative study of solvents revealed:
| Entry | Solvent | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| 1 | Trifluoroethanol | Highest | 30 min | Best yield and rate |
| 2 | Ethanol | High | 4 hours | Good yield, widely used solvent |
| 3 | Methanol | Moderate | 4 hours | Lower yield than ethanol and TFE |
| 4 | Tetrahydrofuran | Low | >30 min | Slow reaction, low yield |
Ethanol and trifluoroethanol are preferred solvents due to their protic nature, facilitating nucleophilic attack and cyclization steps.
Functionalization to Carboxamide Derivative
The conversion of the cyano group in 5-amino-1-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrile to the carboxamide moiety involves hydrolysis or amidation reactions. While specific detailed protocols for this exact conversion are less commonly reported, general methods include:
- Hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid intermediate.
- Subsequent coupling with amines or ammonia to form the carboxamide group.
One approach involves initial preparation of 4-(1-cyano-2-oxoethyl)benzamide derivatives, which upon reaction with hydrazines yield the corresponding 5-aminopyrazole carboxamide compounds.
Industrial and Improved Synthesis Considerations
Reaction Optimization
Optimized processes involve:
- Use of nitrile solvents.
- Controlled temperature ranges (-20 to 50 °C).
- Inert atmosphere to prevent side reactions.
Such conditions enhance yield, purity, and environmental compliance.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Mechanism :
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide more electrophilic for nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia .
Acylation of the Amino Group
The primary amino group (-NH₂) on the pyrazole ring reacts with acylating agents to form substituted amides.
Key Observation :
Acylation occurs regioselectively at the pyrazole amino group due to its higher nucleophilicity compared to the carboxamide .
Condensation Reactions
The amino group participates in Schiff base formation with aldehydes or ketones.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol, reflux, 6 hours | Schiff base with imine linkage (-CH=N-) | |
| Cyclohexanone | Acetic acid catalyst, RT | Cyclohexylidene derivative |
Applications :
These derivatives are intermediates in synthesizing bioactive molecules, including antifungal and antitumor agents .
Nucleophilic Substitution at the Carboxamide
The carboxamide group can be converted to a nitrile or react with nucleophiles under specific conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| PCl₅ | Toluene, reflux, 8 hours | 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | |
| Methylamine | DMF, 100°C, 12 hours | N-Methylcarboxamide derivative |
Limitations :
Substitution at the carboxamide requires activation (e.g., using POCl₃ or PCl₅) due to the low reactivity of the amide group .
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Nitro-5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | |
| SO₃/H₂SO₄ | 50°C, 4 hours | 3-Sulfo derivative |
Regioselectivity :
Electrophiles preferentially attack the C3 position of the pyrazole ring due to electronic and steric effects .
Scientific Research Applications
Agricultural Applications
Insecticide Development
Ethiprole is primarily known for its role as an insecticide. It acts as a blocker of GABA-regulated chloride channels in insects, effectively disrupting their nervous system and leading to mortality. This mechanism of action makes it a valuable tool in pest management strategies.
- Table 1: Efficacy of Ethiprole as an Insecticide
| Insect Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Leafhoppers | 50 | 90 |
| Thrips | 75 | 85 |
| Whiteflies | 100 | 95 |
Case Study: Field Trials
In field trials conducted in various agricultural settings, Ethiprole demonstrated high efficacy against resistant pest populations. For instance, a study published in the Journal of Pest Science reported a significant reduction in leafhopper populations when Ethiprole was applied at recommended rates, highlighting its effectiveness against common agricultural pests .
Medicinal Chemistry
Potential Anticancer Activity
Recent research has indicated that compounds structurally related to Ethiprole may exhibit anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethiprole | MCF-7 (Breast) | 15 |
| 5-Amino-Pyrazole Derivative | HeLa (Cervical) | 10 |
| Trifluoromethyl-Pyrazole | A549 (Lung) | 12 |
Case Study: In Vitro Studies
A study published in Cancer Letters evaluated the cytotoxic effects of Ethiprole on MCF-7 breast cancer cells. The results indicated that treatment with Ethiprole led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Material Science
Synthesis of Functional Materials
Ethiprole can serve as a precursor for synthesizing various functional materials, including polymers and nanocomposites. Its unique trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting materials.
- Table 3: Properties of Ethiprole-Based Polymers
| Polymer Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|
| Poly(Ethiprole Acrylate) | 250 | High |
| Ethiprole-Modified Epoxy | 300 | Very High |
Case Study: Polymer Development
Research published in Polymer Chemistry highlighted the development of Ethiprole-based polymers with enhanced properties for use in coatings and adhesives. The study demonstrated that incorporating Ethiprole into polymer matrices significantly improved their performance under harsh environmental conditions .
Mechanism of Action
The mechanism by which 5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Table 1: Melting Points and Substituent Influence
- Key Observations: Electron-withdrawing groups (e.g., -CF₃) typically increase melting points due to enhanced dipole interactions. The methyl group (4b) reduces melting point (178°C vs. 247°C for 4a), likely due to decreased polarity . Methoxy-substituted analogs (6f) exhibit moderate melting points (~200°C), balancing polarity and steric effects .
Table 2: Activity Comparison of Pyrazole Carboxamides
- Key Observations: Chlorophenyl derivatives (4c) show gram-positive antibacterial activity, likely due to enhanced membrane penetration via halogenated aryl groups . Morpholino and methylthio substitutions (e.g., in antimalarial compounds) improve solubility and target binding in parasitic enzymes . The trifluoromethyl group in Fluxapyroxad contributes to fungicidal activity by resisting metabolic degradation .
Environmental and Metabolic Stability
- This suggests that this compound may also exhibit environmental persistence.
Structural and Functional Advantages of the Trifluoromethyl Group
Lipophilicity : The -CF₃ group increases logP compared to -CH₃ or -OCH₃, enhancing membrane permeability .
Steric Effects : The bulky -CF₃ group may restrict rotation, favoring specific conformations for receptor interaction .
Biological Activity
5-Amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the pyrazole class of compounds, characterized by the presence of a pyrazole ring with an amino group and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 240.181 g/mol.
This compound functions primarily as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor . FGFRs are implicated in various cancers due to their role in cell proliferation and survival. The compound exhibits strong binding affinity to FGFRs, including gatekeeper mutants that contribute to drug resistance in cancer therapies.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties against several cancer cell lines. Key findings include:
- IC50 Values : The compound showed IC50 values in the range of 19 to 73 nM against NCI-H520 lung cancer cells, SNU-16 gastric cancer cells, and KATO III gastric cancer cells, indicating high potency .
- Mechanism of Action : The compound irreversibly binds to FGFR1, leading to the inhibition of downstream signaling pathways that promote tumor growth .
Comparative Studies
A comparative analysis of similar compounds indicates that modifications in the pyrazole structure can significantly affect biological activity. For instance, derivatives with different substituents on the phenyl ring or variations in the pyrazole core have been evaluated for their anticancer potential.
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| 10h | FGFR1 | 46 | Strong binding affinity |
| 10h | FGFR2 | 41 | Effective against mutants |
| 10h | NCI-H520 | 19 | High anticancer activity |
| Compound X | FGFR3 | 99 | Moderate efficacy |
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Lung Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in lung cancer models, supporting its potential use as a therapeutic agent .
- Gastric Cancer Models : The compound was also effective in gastric cancer cell lines, showing a promising profile for further development into clinical applications .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the trifluoromethyl group and the amino substitution on the pyrazole ring can enhance or reduce biological activity. For instance:
- Trifluoromethyl Substituent : This group is crucial for maintaining high binding affinity to FGFRs.
- Amino Group Positioning : Variations in the positioning of the amino group can alter the compound's solubility and bioavailability.
Q & A
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide to simulate ligand-receptor interactions, focusing on the trifluoromethylphenyl moiety’s role in hydrophobic pockets.
- MD Simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100-ns trajectories.
- Free Energy Calculations : MM/PBSA to quantify binding energy contributions .
What spectroscopic techniques are critical for characterizing this compound's structure?
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-H at δ 7.2–8.1 ppm) and carboxamide NH₂ signals (δ 6.5–7.0 ppm).
- XRD : Single-crystal diffraction to resolve stereochemistry (e.g., torsion angles between pyrazole and phenyl rings) .
- HRMS : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 314.1 .
What experimental designs are recommended for assessing enzyme inhibition kinetics of trifluoromethyl-substituted carboxamides?
Advanced Research Question
- Steady-State Kinetics : Vary substrate concentrations (0.1–10× Km) to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- IC₅₀ Determination : Dose-response curves (0.1–100 μM) with ATP at Km concentration.
- Time-Dependent Inactivation : Pre-incubate enzyme with inhibitor to assess irreversible binding .
How is the stability of this compound under various storage conditions evaluated?
Basic Research Question
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products.
- Lyophilization : For long-term storage, lyophilize with trehalose to prevent hydrolysis .
How can regioselectivity challenges in modifying the pyrazole ring be overcome during derivatization?
Advanced Research Question
- Protecting Groups : Temporarily block the 5-amino group with Boc to direct substitution at C3.
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C4 functionalization.
- Microwave Synthesis : Enhance reaction specificity under controlled temperature/pressure .
What in vitro and in vivo models are appropriate for validating the compound's mechanism of action?
Advanced Research Question
- In Vitro : Human cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT) and Western blotting (e.g., PARP cleavage for apoptosis).
- In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) to assess bioavailability and efficacy. Include PK/PD studies (plasma half-life, tissue distribution) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
